

## The Discovery and Scientific Chronicle of ACTH (1-17): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Adrenocorticotropic hormone (ACTH) (1-17), a 17-amino acid peptide fragment of the full-length 39-amino acid ACTH, has emerged from the shadow of its precursor to become a subject of significant scientific interest. Initially considered an intermediate in the biosynthesis of  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH), ACTH (1-17) is now recognized as a potent bioactive peptide in its own right, with distinct signaling properties and physiological effects. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to ACTH (1-17), offering a comprehensive resource for researchers in endocrinology, dermatology, and drug development.

## **Discovery and Historical Perspective**

The journey to understanding ACTH (1-17) is intrinsically linked to the broader history of research into the pro-opiomelanocortin (POMC) gene and its peptide products.

Early Milestones in ACTH Research:

• 1933: The discovery of ACTH is credited to the collective work of Evelyn M. Anderson, James Bertram Collip, and David Landsborough Thomson, who identified its function in the body[1].



- 1950s-1960s: The primary structure of full-length ACTH (1-39) was elucidated, and the first synthetic, biologically active forms were created[1][2]. This era of peptide chemistry laid the groundwork for the synthesis and study of various ACTH fragments.
- Late 1970s: The concept of a large precursor protein, pro-opiomelanocortin (POMC), from which ACTH and other related peptides are derived, was established[3][4].

The Emergence of ACTH (1-17):

The identification of ACTH (1-17) as a distinct peptide entity arose from studies on the enzymatic processing of ACTH. It was discovered that in tissues like the hypothalamus and the intermediate lobe of the pituitary, the enzyme prohormone convertase 2 (PC2) cleaves ACTH (1-39) into two smaller fragments: ACTH (1-17) and corticotropin-like intermediate peptide (CLIP; ACTH (18-39))[3][4]. This finding shifted the perception of ACTH (1-17) from a mere synthetic fragment to a naturally occurring peptide with potential physiological relevance. Subsequent research focused on characterizing its unique biological activities, particularly its potent interaction with the melanocortin 1 receptor (MC1R)[5].

## **Physicochemical Properties**

- Amino Acid Sequence: Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg
- Molecular Formula: C95H145N29O23S
- Molecular Weight: Approximately 2093.4 g/mol [6]

## **Quantitative Bioactivity Data**

ACTH (1-17) exhibits a distinct profile of activity at the five known melanocortin receptors (MC1R-MC5R). It is a particularly potent agonist at the MC1R, even more so than  $\alpha$ -MSH in some functional assays. Its activity at the MC2R, the classical ACTH receptor, is significantly lower than that of full-length ACTH.



| Ligand      | Receptor                 | Binding Affinity (Ki, nM) | Functional Potency<br>(EC50, nM) |
|-------------|--------------------------|---------------------------|----------------------------------|
| ACTH (1-17) | hMC1R                    | 0.21 ± 0.03[5]            | -                                |
| hMC2R       | -                        | 5.5 ± 1.0[7]              |                                  |
| hMC3R       | -                        | -                         |                                  |
| hMC4R       | -                        | -                         |                                  |
| hMC5R       | -                        | -                         | -                                |
| α-MSH       | hMC1R                    | 0.13 ± 0.005[5]           | -                                |
| hMC2R       | No significant binding   | -                         |                                  |
| hMC3R       | -                        | -                         |                                  |
| hMC4R       | Binds with high affinity | -                         |                                  |
| hMC5R       | Binds with high affinity | -                         | -                                |
| ACTH (1-39) | hMC1R                    | -                         | -                                |
| hMC2R       | -                        | 3.2 ± 0.5[7]              |                                  |
| hMC3R       | -                        | -                         | -                                |
| hMC4R       | Binds with high affinity | -                         | -                                |
| hMC5R       | -                        | -                         | -                                |

hMC1R, hMC2R, etc. refer to the human melanocortin receptors. Data is presented as mean ± standard error where available. A hyphen (-) indicates that specific data was not found in the reviewed literature.

# **Experimental Protocols Peptide Synthesis and Purification**

Synthetic ACTH (1-17) is typically produced by solid-phase peptide synthesis (SPPS), a well-established method for generating peptides of this length.



#### Methodology:

- Resin and Amino Acid Preparation: A suitable solid support resin (e.g., Rink amide resin for a
  C-terminal amide or a Wang resin for a C-terminal carboxylic acid) is chosen. Fmocprotected amino acids are used as the building blocks.
- Chain Assembly: The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. Each cycle involves:
  - Deprotection: Removal of the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain using a solution of piperidine in a suitable solvent (e.g., 20% piperidine in DMF).
  - Activation and Coupling: The carboxylic acid group of the incoming Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). The activated amino acid is then coupled to the deprotected N-terminus of the peptide chain.
  - Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts.
- Cleavage and Deprotection: Once the full 17-amino acid sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT)).
- Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and dried. Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
- Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

## **Receptor Binding Assay**



This protocol describes a competitive radioligand binding assay to determine the affinity of ACTH (1-17) for the MC1 receptor.

#### Methodology:

- Membrane Preparation:
  - Culture HEK293 cells stably expressing the human MC1R.
  - Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
  - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  - Centrifuge the supernatant at high speed to pellet the membranes.
  - Resuspend the membrane pellet in a binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, 0.2% BSA, pH 7.0) and determine the protein concentration.
- Binding Reaction:
  - In a 96-well plate, add the following in order:
    - Binding buffer.
    - Unlabeled competitor peptide (ACTH (1-17) at various concentrations).
    - Radioligand (e.g., [125]-NDP-α-MSH at a final concentration close to its Kd).
    - Cell membrane preparation.
  - Incubate the plate at room temperature for 60-90 minutes with gentle agitation[1][8].
- Separation of Bound and Free Ligand:
  - Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) presoaked in a wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  - Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.



- Detection and Analysis:
  - Dry the filter plate and add a scintillation cocktail to each well.
  - Measure the radioactivity in each well using a scintillation counter.
  - Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 μM NDP-α-MSH).
  - Specific binding is calculated by subtracting non-specific binding from total binding.
  - The IC₅₀ value is determined by non-linear regression analysis of the competition binding data, and the Ki value is calculated using the Cheng-Prusoff equation.

## **cAMP Accumulation Assay**

This protocol outlines a method to measure the functional potency of ACTH (1-17) in stimulating cyclic AMP (cAMP) production, a key second messenger in melanocortin receptor signaling. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is described here.

#### Methodology:

- Cell Culture: Seed HEK293 cells stably expressing the MC1R into a 96-well plate and culture overnight.
- Assay Procedure:
  - Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  - Add ACTH (1-17) at various concentrations to the wells.
  - Incubate the plate at room temperature for 30-60 minutes[9][10][11].
  - Lyse the cells and add the HTRF detection reagents: a cAMP-d2 conjugate and an anticAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).



- Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to reach equilibrium[9][10][11].
- Detection and Analysis:
  - Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
  - The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced by the cells.
  - Generate a standard curve using known concentrations of cAMP.
  - Calculate the concentration of cAMP in each sample from the standard curve.
  - Determine the EC<sub>50</sub> value by plotting the cAMP concentration against the log of the ACTH (1-17) concentration and fitting the data to a sigmoidal dose-response curve.

## **Steroidogenesis Assay**

This protocol describes an in vitro assay using the H295R human adrenocortical carcinoma cell line to assess the steroidogenic activity of ACTH (1-17).

#### Methodology:

- Cell Culture:
  - Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) in a 24-well plate until they reach approximately 80% confluency.
  - Prior to the experiment, replace the growth medium with a serum-free medium and incubate overnight.
- Stimulation:
  - Treat the cells with various concentrations of ACTH (1-17) or other test compounds (e.g., full-length ACTH as a positive control).



- o Incubate for 24-48 hours[3][12][13].
- Sample Collection and Preparation:
  - Collect the cell culture supernatant.
  - Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile).
  - Centrifuge to pellet the precipitated proteins.
  - The supernatant can be directly analyzed or further purified by solid-phase extraction (SPE) for cleaner samples[12][13][14].
- Quantification of Steroids by LC-MS/MS:
  - Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  - Separate the steroids (e.g., cortisol, corticosterone) on a reverse-phase column (e.g.,
     C18) using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
  - Detect and quantify the target steroids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each steroid and an internal standard.
- Data Analysis:
  - Construct a calibration curve using known concentrations of the target steroids.
  - Quantify the concentration of steroids in the cell culture samples by comparing their peak areas to the calibration curve.
  - Normalize the steroid production to the total protein content of the cells in each well.

## **Signaling Pathways**



ACTH (1-17) primarily exerts its effects through the melanocortin 1 receptor (MC1R), a G protein-coupled receptor (GPCR). The binding of ACTH (1-17) to MC1R initiates a cascade of intracellular signaling events.

## **The Canonical Gs-cAMP Pathway**

The primary and best-characterized signaling pathway for MC1R is the Gs-adenylyl cyclase-cAMP pathway.





Click to download full resolution via product page

Canonical Gs-cAMP signaling pathway of ACTH (1-17) at the MC1R.



Upon binding of ACTH (1-17), MC1R activates the heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which converts ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and ultimately, the cellular response[15][16] [17].

## The Gq/11-PLC-IP3/DAG Pathway

In addition to the canonical Gs pathway, evidence suggests that ACTH (1-17) can also activate the Gq/11-phospholipase C (PLC) pathway.





Click to download full resolution via product page

Gq/11-PLC-IP3/DAG signaling pathway of ACTH (1-17) at the MC1R.



This pathway involves the activation of Gq/11, which in turn stimulates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca<sup>2+</sup>). DAG, along with the increased Ca<sup>2+</sup> levels, activates Protein Kinase C- $\beta$  (PKC- $\beta$ ), which then phosphorylates downstream targets, such as tyrosinase in melanocytes, contributing to melanogenesis[9].

## The p38 MAPK Pathway

ACTH has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular stress responses and inflammation.





Click to download full resolution via product page

p38 MAPK signaling pathway activated by ACTH (1-17).

The precise mechanism linking MC1R activation by ACTH (1-17) to the p38 MAPK cascade is still under investigation but is thought to be initiated by upstream kinase cascades, such as MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates a variety of downstream substrates, including other kinases and



transcription factors, thereby regulating cellular processes like inflammation and apoptosis[18] [19][20][21][22][23].

## Conclusion

ACTH (1-17) has evolved from being considered a simple intermediate in POMC processing to a recognized bioactive peptide with a distinct pharmacological profile. Its high potency at the MC1R and its ability to activate multiple signaling pathways underscore its potential importance in skin physiology, inflammation, and other biological processes. The detailed experimental protocols and compiled data in this guide provide a solid foundation for researchers to further investigate the therapeutic potential and physiological roles of this intriguing peptide. As our understanding of the melanocortin system continues to expand, so too will the significance of ACTH (1-17) in both basic and applied science.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. MC1R Receptor Binding with [125I]-Nle4-D-Phe7-α-MSH. [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Adrenocorticotropic Hormone | Oncohema Key [oncohemakey.com]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adrenocorticotropic Hormone (1-17), human LKT Labs [lktlabs.com]
- 7. Third Transmembrane Domain of the Adrenocorticotropic Receptor Is Critical for Ligand Selectivity and Potency PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to run a cAMP HTRF assay | Revvity [revvity.com]
- 10. youtube.com [youtube.com]
- 11. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]



- 12. Corticosteroid production in H295R cells during exposure to 3 endocrine disrupters analyzed with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS based profiling and dynamic modelling of the steroidogenesis pathway in adrenocarcinoma H295R cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A sensitive and selective LC-MS/MS analysis coupled with an online sample enrichment technique for H295R steroidogenesis assay and its application in the investigation of the effect of sildenafil on steroidogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Melanocortin 1 receptor Wikipedia [en.wikipedia.org]
- 16. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Mechanism of p38 MAP kinase activation in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of p38 MAP kinase activation in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. p38MAPK: stress responses from molecular mechanisms to therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Reactome | activated TAK1 mediates p38 MAPK activation [reactome.org]
- To cite this document: BenchChem. [The Discovery and Scientific Chronicle of ACTH (1-17):
   A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15619334#discovery-and-history-of-acth-1-17]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com